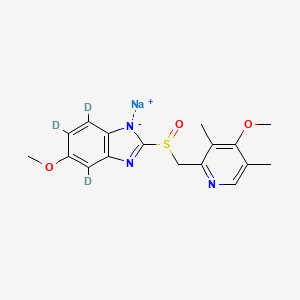

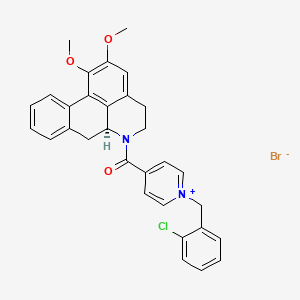

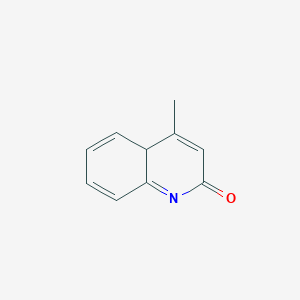

N-(6-chloro-4-methoxypyridin-3-yl)-3-(2-propan-2-ylphenyl)-1-sulfamoylazetidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ACT-1016-0707 is a novel, orally active, and selective lysophosphatidic acid receptor subtype 1 (LPA1) receptor antagonist. It has been identified as a preclinical candidate for the treatment of fibrotic diseases . This compound has shown efficacy in various preclinical models, making it a promising candidate for further development.

準備方法

The synthesis of ACT-1016-0707 involves several key steps:

Nitrile Hydrolysis: An improved nitrile hydrolysis step is crucial for the synthesis.

Amide Coupling: A high-yielding, safe, and easy-to-perform amide coupling reaction is employed.

Isolation and Purification: Several previously oily intermediates are isolated and purified as crystalline solids

化学反応の分析

ACT-1016-0707 undergoes various chemical reactions, including:

科学的研究の応用

ACT-1016-0707 has several scientific research applications:

Chemistry: It serves as a model compound for studying selective receptor antagonists.

Biology: It is used in preclinical models to study its effects on fibrotic diseases.

Medicine: The compound is being developed as a potential treatment for fibrotic diseases.

Industry: Its synthesis and large-scale production methods are of interest for industrial applications.

作用機序

ACT-1016-0707 exerts its effects by selectively antagonizing the lysophosphatidic acid receptor subtype 1 (LPA1). This receptor is involved in various cellular processes, including cell proliferation, migration, and survival. By blocking this receptor, ACT-1016-0707 can potentially reduce fibrosis and other related conditions .

類似化合物との比較

ACT-1016-0707 is compared with other similar compounds, such as:

Piperidine 3: A potent and selective LPA1 receptor antagonist with high human plasma protein binding and high clearance in rats.

Azetidine 17: A metabolically stable and orally active compound that accumulates in the liver.

Analogue 24: A compound that undergoes enterohepatic recirculation.

ACT-1016-0707 stands out due to its improved pharmacokinetic properties and reduced protein binding, making it a more promising candidate for clinical development .

特性

分子式 |

C19H23ClN4O4S |

|---|---|

分子量 |

438.9 g/mol |

IUPAC名 |

N-(6-chloro-4-methoxypyridin-3-yl)-3-(2-propan-2-ylphenyl)-1-sulfamoylazetidine-3-carboxamide |

InChI |

InChI=1S/C19H23ClN4O4S/c1-12(2)13-6-4-5-7-14(13)19(10-24(11-19)29(21,26)27)18(25)23-15-9-22-17(20)8-16(15)28-3/h4-9,12H,10-11H2,1-3H3,(H,23,25)(H2,21,26,27) |

InChIキー |

UHFBJBPMIVQTBG-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=CC=CC=C1C2(CN(C2)S(=O)(=O)N)C(=O)NC3=CN=C(C=C3OC)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

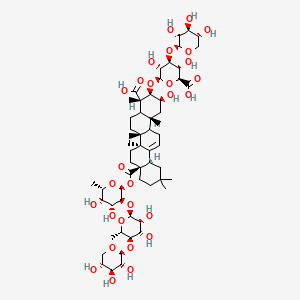

![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)

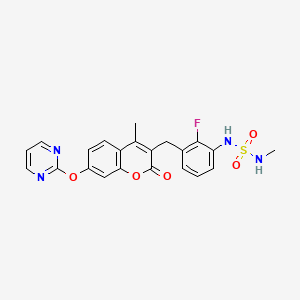

![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)